2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid

Description

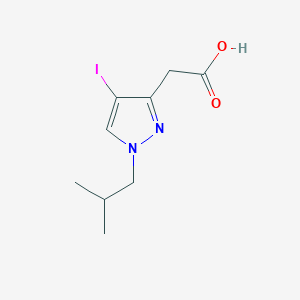

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative characterized by an iodine substituent at the 4-position of the pyrazole ring, an isobutyl group at the 1-position, and an acetic acid moiety at the 3-position. The iodine atom enhances intermolecular interactions (e.g., halogen bonding), while the isobutyl and acetic acid groups influence solubility and bioavailability .

Properties

IUPAC Name |

2-[4-iodo-1-(2-methylpropyl)pyrazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O2/c1-6(2)4-12-5-7(10)8(11-12)3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZMKMPSDQSJHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles . This reaction can result in a mixture of regioisomers. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Chemical Reactions Analysis

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and iodine for iodination

Scientific Research Applications

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid Structure: Differs in the substitution pattern: a methyl group at the 3-position and a butanoic acid chain instead of acetic acid. The methyl group may sterically hinder interactions at the 3-position . Synthesis: Prepared via similar iodination and alkylation routes, but purification methods differ due to solubility variations.

4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

- Structure : Features a pyrimidine ring linked to the iodopyrazole via an alkynyloxy group.

- Bioactivity : Demonstrated herbicidal activity in preliminary studies, attributed to the pyrimidine moiety’s ability to disrupt nucleotide synthesis. The absence of a carboxylic acid group reduces polarity, enhancing membrane permeability .

General Pyrazole-Acetic Acid Derivatives Example: Non-iodinated analogues (e.g., 1-isobutyl-3-acetic acid pyrazole). Comparison: The iodine atom in the target compound introduces halogen bonding, which can stabilize protein-ligand interactions in drug design. However, iodine’s bulkiness may reduce binding affinity in sterically sensitive targets .

Data Table: Comparative Analysis

| Property | 2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic Acid | 2-(4-Iodo-3-methylpyrazol-1-yl)butanoic Acid | 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 322.15 | 336.18 | 401.22 |

| logP (Predicted) | 2.1 | 2.8 | 3.5 |

| Solubility (Water) | Moderate (due to acetic acid) | Low (longer alkyl chain) | Very low (non-polar groups) |

| Bioactivity | Potential kinase inhibition | Unreported | Herbicidal activity |

| Key Structural Feature | Iodo + acetic acid | Iodo + butanoic acid | Iodo + pyrimidine-alkynyloxy |

Biological Activity

2-(4-Iodo-1-isobutyl-1H-pyrazol-3-yl)acetic acid, a pyrazole derivative, has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole-based molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. The following sections will detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. The compound has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines, including BRAF(V600E) mutant tumors . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain pyrazole derivatives can effectively reduce inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance potency and selectivity for specific biological targets. For instance, the introduction of halogen substituents (like iodine in this case) has been shown to significantly affect the binding affinity to target proteins involved in cancer progression .

Case Studies

- Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that modifications to the isobutyl group enhanced antitumor activity against melanoma cells. The compound's ability to inhibit cell proliferation was linked to its interaction with specific kinases involved in cell cycle regulation .

- Inflammation Model : In an experimental model of sepsis, a related pyrazole derivative exhibited significant reductions in systemic inflammation markers when administered prior to endotoxin exposure. This suggests potential therapeutic applications in managing inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.